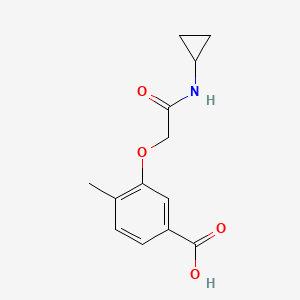
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Custom synthesis services are often employed to produce this compound on a large scale, ensuring that the reaction conditions are optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(substituted)methanone: This compound features a pyrrolo[2,3-d]pyrimidine core linked to a 2,3-dichlorophenyl group.
Uniqueness
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone is unique due to its specific substitution pattern and the presence of both an aminopiperidine and a dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14Cl2N2O |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,3-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2 |
InChI Key |
YOCMRVKURXUGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


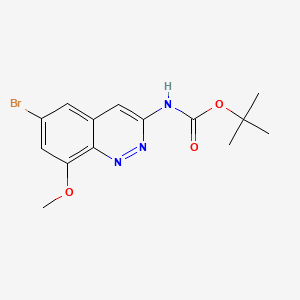

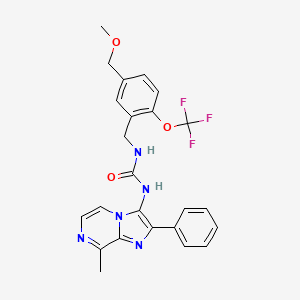
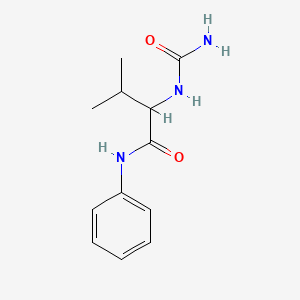

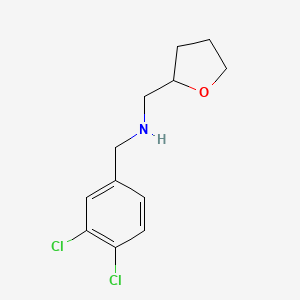
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
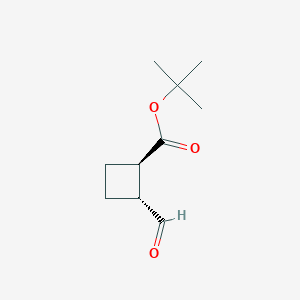

![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
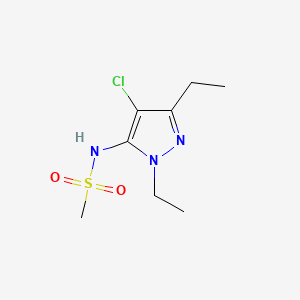
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
